molecular formula C13H18N2O3 B075021 (S)-2-Amino-6-benzamidohexanoic acid CAS No. 1219-46-1

(S)-2-Amino-6-benzamidohexanoic acid

Número de catálogo: B075021
Número CAS: 1219-46-1
Peso molecular: 250.29 g/mol
Clave InChI: KODLJWKGAKBGOB-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-Amino-6-benzamidohexanoic acid is a non-proteinogenic amino acid derivative characterized by a hexanoic acid backbone with an amino group at position 2 and a benzamido (benzoyl amide) substituent at position 6. Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of 250.29 g/mol . The compound is stored under inert atmospheres in dark conditions to prevent degradation . Safety data indicate hazards related to skin/eye irritation (H315, H319) and toxicity if swallowed (H302), necessitating precautions during handling .

Its benzamido group introduces aromaticity and enhanced lipophilicity compared to canonical amino acids, which may influence interactions with biological targets.

Actividad Biológica

(S)-2-Amino-6-benzamidohexanoic acid, also known as 6-benzamidohexanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amino acid derivative with a molecular formula of C13H18N2O2C_{13}H_{18}N_2O_2. The presence of both an amino group and a benzamide moiety contributes to its unique properties and biological interactions.

PropertyValue
Molecular Weight234.30 g/mol
Chemical FormulaC₁₃H₁₈N₂O₂
SolubilitySoluble in water
Melting Point90-92 °C

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on arginase, a critical enzyme in the urea cycle. This inhibition can lead to increased levels of L-arginine, which is a precursor for nitric oxide synthesis, thereby influencing various physiological processes including vasodilation and immune responses .
  • Receptor Interaction : Research indicates that this compound may interact with several receptors, including those involved in inflammatory responses. This interaction could modulate signaling pathways related to immune function and inflammation .

Case Studies

  • Immunological Studies : A study published in Nature demonstrated that derivatives of this compound enhanced the cytotoxic activity of peripheral blood mononuclear cells (PBMCs) against cancer cell lines. This effect was attributed to the compound's ability to stimulate immune responses through the modulation of cytokine production .
  • Pharmacological Applications : In another study, this compound was evaluated for its potential use in treating metabolic disorders. The findings suggested that it could improve metabolic profiles by regulating enzyme activity involved in amino acid metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
6-Nitrohexanoic AcidContains a nitro groupAntimicrobial and anti-inflammatory effects
2-Aminoheptanedioic AcidLonger carbon chainLimited enzyme inhibition
2-Amino-6-boronohexanoic AcidContains a boronic acid groupPotential therapeutic applications

Aplicaciones Científicas De Investigación

Drug Discovery

The compound has been identified as a promising candidate in drug development due to its ability to modulate biological pathways. Research indicates that (S)-2-amino-6-benzamidohexanoic acid can serve as a scaffold for the design of new therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its structural versatility allows for modifications that can enhance efficacy and reduce side effects.

Case Study: Antitumor Activity
A notable study demonstrated the compound's potential antitumor activity through its effect on heat shock protein 90 (Hsp90) suppression. Hsp90 is a critical chaperone involved in the maturation of various oncogenic proteins. Inhibiting Hsp90 can lead to the degradation of these proteins, thus inhibiting tumor growth .

Protein Engineering

This compound is utilized in protein engineering as a non-canonical amino acid (ncAA). Its incorporation into proteins can be achieved through genetic code expansion (GCE) techniques, allowing researchers to explore new functionalities in proteins.

Applications in Membrane Proteins
Membrane proteins are essential for numerous cellular processes, and the incorporation of ncAAs like this compound can facilitate the study of these proteins' structure and function. The ability to introduce specific chemical groups enables researchers to create probes for studying protein dynamics and interactions within biological membranes .

Therapeutic Interventions

The therapeutic potential of this compound extends to various medical applications. Its ability to interact with specific receptors or enzymes makes it suitable for developing targeted therapies.

Case Study: Modulators of Immune Response
Research has highlighted the compound's role in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy. By modifying immune cell signaling pathways, this compound may help tailor immune responses according to therapeutic needs .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Drug DiscoveryScaffold for new therapeutic agentsAntitumor activity via Hsp90 suppression
Protein EngineeringIncorporation into proteins using GCE techniquesEnhanced study of membrane proteins
Therapeutic InterventionsModulation of immune responsesPotential treatment for autoimmune diseases

Q & A

Basic Questions

Q. What are the established synthetic routes for (S)-2-Amino-6-benzamidohexanoic acid, and what key reaction conditions are required to maintain stereochemical integrity?

The synthesis typically involves multi-step protocols, including peptide coupling and protection/deprotection strategies. For example, benzoylation of (S)-2-aminohexanoic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions is common. Chiral purity is maintained via low-temperature reactions (0–5°C) and chiral HPLC validation . Critical steps include protecting the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization during benzamide formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should researchers prioritize?

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry and backbone structure. Key markers include the benzamide proton (δ 7.5–8.1 ppm, aromatic region) and the α-amino proton (δ 3.1–3.5 ppm, multiplet). Coupling constants (J values) for the chiral center should align with S-configuration models .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 278.3 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Amide I (1640–1680 cm⁻¹) and II (1520–1560 cm⁻¹) bands confirm benzamide functionality .

Q. What computational methods are recommended for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, dipole moments, and solubility parameters. Tools like PubChem’s PISTACHIO and REAXYS databases provide validated data on logP, pKa, and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed 1H NMR chemical shifts in this compound derivatives?

Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Using deuterated solvents (e.g., DMSO-d6) to eliminate proton interference.
  • Comparing experimental shifts with DFT-simulated spectra (Gaussian or ORCA software).
  • Conducting 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What experimental design considerations are critical when developing enantioselective synthesis protocols for this compound?

  • Catalyst Selection : Chiral catalysts like (R)-BINAP or Jacobsen’s salen complexes enhance enantiomeric excess (ee).
  • Reaction Monitoring : Use chiral stationary-phase HPLC to track ee during synthesis.
  • Temperature Control : Sub-zero conditions (−20°C) minimize thermal racemization.
  • Scalability : Optimize solvent systems (e.g., THF/water mixtures) for reproducibility in batch reactors .

Q. How do structural modifications to the benzamide group affect the bioactivity of this compound analogs?

Systematic SAR studies involve:

  • Electron-Withdrawing/Donating Substituents : Para-nitro (electron-withdrawing) groups increase metabolic stability but reduce solubility.
  • Ortho-Substituents : Steric hindrance from ortho-methyl groups can block enzymatic degradation.
  • In Vitro Assays : Measure binding affinity to target proteins (e.g., via SPR or ITC) and cellular uptake efficiency (fluorescence tagging) .

Q. What strategies mitigate racemization during solid-phase synthesis of this compound-containing peptides?

  • Coupling Agents : Use HATU or PyBOP instead of DCC to reduce reaction time and racemization risk.
  • Resin Choice : ChemMatrix® resins minimize steric hindrance during elongation.
  • Deprotection Conditions : Employ mild acidic conditions (20% TFA in DCM) for Boc removal .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?

  • Method Standardization : Use USP-classified solvents and controlled temperature (25°C ± 0.1°C).
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena in aqueous solutions.
  • Reference Validation : Cross-check data against NIST Chemistry WebBook entries for analogous compounds .

Q. What analytical approaches validate the absence of diastereomers in synthesized this compound batches?

  • Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via reversed-phase HPLC.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL-97 software) .

Q. Methodological Tables

Parameter Optimal Conditions Validation Technique Reference
Stereochemical Purity ≥98% eeChiral HPLC (Chiralpak IA column)
Solubility (Water) 12.7 mg/mL at 25°CGravimetric analysis
pKa (Amine Group) 9.2 ± 0.1Potentiometric titration

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a systematic comparison of (S)-2-Amino-6-benzamidohexanoic acid with related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound 366-74-5 C₁₃H₁₈N₂O₃ 250.29 Benzamido (C6), amino (C2) Enzyme substrate studies; synthetic biology
(S)-2-Amino-6-benzyloxycarbonylaminohexanoic acid 1155-64-2 C₁₄H₁₉N₃O₄ 293.32 Benzyloxycarbonylamino (C6) Genetic code expansion; peptide modification
(S)-6-Amino-2-hydroxyhexanoic acid 305-77-1 C₆H₁₃NO₃ 147.17 Hydroxy (C2), amino (C6) Hydrophilic; peptide synthesis
(S)-β3CbzK (S1) N/A C₁₄H₁₉N₃O₄ 293.32 Benzyloxycarbonylamino (C6), β-amino Incorporation into engineered proteins
(S)-β3AcK (S2) N/A C₈H₁₆N₂O₃ 188.22 Acetamido (C6), β-amino Enhanced water solubility; metabolic probes
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid N/A C₁₃H₂₆BNO₄ 283.17 Borono, piperidinyl (C6) Protease inhibition; boron neutron capture therapy

Key Observations:

Substituent Effects: Benzamido vs. Hydroxy vs. Benzamido: (S)-6-Amino-2-hydroxyhexanoic acid exhibits higher hydrophilicity due to the polar hydroxy group, making it suitable for aqueous-phase applications .

Biological Applications: Compounds with benzamido or benzyloxycarbonylamino groups are used in genetic code expansion to incorporate non-canonical amino acids into proteins, enabling novel bioconjugations . Borono derivatives (e.g., ) show promise in targeted cancer therapies due to boron's neutron capture capacity .

Safety Profiles: Benzamido and benzyloxycarbonylamino derivatives require careful handling due to irritation risks, whereas hydroxy-substituted analogs (e.g., (S)-6-Amino-2-hydroxyhexanoic acid) pose fewer hazards .

Pharmacological Potential

Limitations and Challenges

  • Data Gaps: Applications of this compound in drug development are understudied compared to its acetylated or borono counterparts.
  • Synthesis Complexity: Benzyloxycarbonylamino derivatives require multi-step synthesis, increasing production costs .

Propiedades

IUPAC Name

(2S)-2-amino-6-benzamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODLJWKGAKBGOB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924013
Record name N~6~-[Hydroxy(phenyl)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219-46-1
Record name N~6~-[Hydroxy(phenyl)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.